molecular formula C17H21N5O4 B2980266 methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 1241294-69-8

methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2980266
CAS No.: 1241294-69-8
M. Wt: 359.386
InChI Key: AUXYQZNWVBZTCQ-UHFFFAOYSA-N
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Description

Methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate aldehyde or ketone to form the corresponding piperazine derivative.

    Introduction of the Triazole Ring: The piperazine derivative is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-(4-methoxyphenyl)piperazin-1-ium derivatives
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

Methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a versatile moiety that can engage in various interactions, making it valuable for medicinal chemistry applications.

Properties

IUPAC Name

methyl 1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-25-14-5-3-13(4-6-14)20-7-9-21(10-8-20)16(23)12-22-11-15(18-19-22)17(24)26-2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXYQZNWVBZTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=C(N=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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